molecular formula C18H20N2S B5532698 2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE

2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5532698
M. Wt: 296.4 g/mol
InChI Key: UAJNOGPSRHVLRD-UHFFFAOYSA-N
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Description

2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to have antihypertensive potential .

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as drugs and have been found to be safe for use in humans, while others may have toxic effects .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their broad range of chemical and biological properties. They are being studied for potential use in new drugs to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the initial formation of the benzodiazole core, followed by the introduction of the sulfanyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    2-({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)ANILINE: This compound shares a similar sulfanyl and phenyl substitution pattern but differs in the core structure.

    2-METHYLSULFANYL-1,4-DIHYDROPYRIMIDINE: This compound features a different core structure but has similar sulfanyl substitution.

Uniqueness

2-[({[4-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its benzodiazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-propan-2-ylphenyl)methylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S/c1-13(2)15-9-7-14(8-10-15)11-21-12-18-19-16-5-3-4-6-17(16)20-18/h3-10,13H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNOGPSRHVLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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